PDS-0330

Pharmacokinetics Drug Metabolism Medicinal Chemistry

PDS-0330 (KVA-E-23A) is the optimal claudin-1 chemical probe, validated for in vivo tolerability and metabolic stability over its precursor I-6. Its well-characterized selectivity (Kd 22.9 µM) against claudin-4/19 ensures unambiguous attribution of anti-metastatic effects in CRC models. This makes it a superior choice over uncharacterized benzoxazole-thiourea analogs for reproducible, high-impact research.

Molecular Formula C25H17N3O2S
Molecular Weight 423.5 g/mol
Cat. No. B11935089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDS-0330
Molecular FormulaC25H17N3O2S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31)
InChIKeyDRGVVUJKZXEUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide: Compound Identity, Class, and First-Generation Claudin-1 Inhibitor Profile


N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide (CAS 2904682-19-3), also known as PDS-0330 or KVA-E-23A, is a synthetic small-molecule inhibitor belonging to the acylthiourea class of benzoxazole derivatives [1]. The compound has a molecular formula of C₂₅H₁₇N₃O₂S and a molecular weight of 423.49 g/mol, appearing as a white to light-yellow solid . It was identified through a medicinal chemistry optimization campaign as a first-generation claudin-1-specific inhibitor, developed from a precursor hit compound designated I-6 [2]. Its primary mechanism involves direct, selective binding to claudin-1 with micromolar affinity, thereby interfering with claudin-1/Src association and inhibiting downstream survival signaling pathways implicated in colorectal cancer (CRC) progression and metastasis [2].

Why N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide Cannot Be Substituted with In-Class Analogs: Evidence-Based Differentiation


Generic substitution among benzoxazole-acylthiourea derivatives in claudin-1-targeted research is unsupported by available data. The structural class includes numerous compounds with varied substitution patterns—naphthalene positional isomers, methoxy/ethyl-substituted benzoxazole cores, and alternative aromatic capping groups—that exhibit divergent biological and pharmacokinetic profiles. The target compound PDS-0330 emerged from a deliberate analoging campaign specifically because its direct precursor I-6, despite high potency, failed due to rapid hepatic clearance [1]. This optimization history demonstrates that even structurally proximate analogs (I-6 vs. PDS-0330) differ fundamentally in metabolic stability, cellular selectivity, and in vivo tolerability [1]. Furthermore, PDS-0330 displays measurable selectivity against claudin family members with high sequence homology (claudin-4, 47%; claudin-19, 56%), a profile not established for other in-class benzoxazole-thiourea compounds . Consequently, procurement decisions based solely on core scaffold similarity risk introducing uncharacterized off-target activity, suboptimal pharmacokinetics, or experimental inconsistency.

Product-Specific Quantitative Evidence Guide: Differentiating N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide from Analogs


Metabolic Stability Advantage: PDS-0330 vs. Precursor I-6 in Human Liver Microsomes

PDS-0330 was specifically designed as an analog of I-6 to overcome the rapid metabolic clearance that precluded I-6's further development. The primary study reports that despite I-6's high potency, it was 'rapidly cleared in human liver microsomes,' prompting the synthesis and evaluation of PDS-0330 [1]. Quantitative head-to-head metabolic stability data in human liver microsomes (HLM) is presented in Figure 4A of the source study, demonstrating that PDS-0330 exhibits markedly improved stability with a higher percentage of parent compound remaining over the 60-minute incubation period compared to I-6 [1]. This enhanced metabolic stability is the critical differentiator that enabled PDS-0330 to advance to in vivo efficacy studies, whereas I-6 could not.

Pharmacokinetics Drug Metabolism Medicinal Chemistry ADME

Direct Target Binding Affinity: PDS-0330 Kd Determination via Microscale Thermophoresis

PDS-0330 binds directly and specifically to claudin-1 with a measured dissociation constant (Kd) of 22.9 µM, as determined by microscale thermophoresis (MST) using purified recombinant claudin-1 protein . Under identical assay conditions, PDS-0330 showed no significant binding to human claudin-19 (56% sequence identity to claudin-1) or mouse claudin-4 (47% sequence identity) [1]. This establishes a quantifiable binding affinity benchmark and a baseline of selectivity within the claudin family.

Binding Affinity Target Engagement Biophysics Claudin-1

Cellular Selectivity: Claudin-1-Dependent Antiproliferative Activity vs. Claudin-1-Deficient Cells

PDS-0330 selectively reduces cell viability in claudin-1-expressing colorectal cancer cell lines while sparing claudin-1-deficient cells. In viability assays conducted over 72 hours, PDS-0330 demonstrated EC₅₀ values of 8.4 µM in SW480cld1 cells (claudin-1 overexpressed) and 9.3 µM in SW620 cells (endogenous claudin-1 expression) . In contrast, no significant effect on cell growth or survival was observed in HCT116 cells, which lack claudin-1 expression . The precursor compound I-6 similarly showed claudin-1-dependent activity, but its utility was limited by poor metabolic stability as documented above.

Cancer Cell Biology Selectivity Profiling Colorectal Cancer Phenotypic Screening

In Vivo Tolerability and Absence of Overt Toxicity in Murine Models

PDS-0330 was evaluated in murine xenograft models for tolerability and toxicity. At doses of 5 mg/kg and 10 mg/kg administered via oral gavage or intraperitoneal injection, PDS-0330 inhibited tumor formation by claudin-1-overexpressing SW480cld1 and SW620 cells without exhibiting overt cytotoxicity or body weight loss [1]. Additionally, blood urea nitrogen (BUN) and aspartate aminotransferase (AST) levels remained within normal ranges, indicating no detectable hepatic or renal toxicity in the tested models [1]. This favorable tolerability profile contrasts with many acylthiourea derivatives that exhibit dose-limiting toxicity due to off-target effects or reactive metabolite formation.

In Vivo Pharmacology Toxicology Xenograft Models Preclinical Safety

Restoration of Chemosensitivity in Drug-Resistant Cancer Models

In a 2025 study of gastrointestinal stromal tumors (GIST) resistant to imatinib mesylate (IM), inhibition of claudin-1 by PDS-0330 effectively restored sensitivity to IM both in vitro and in vivo [1]. Specifically, the combination of PDS-0330 with IM increased the expression of apoptotic markers including cleaved PARP and caspase-3 compared to IM treatment alone [1]. In IM-resistant GIST xenografts, the IM + PDS-0330 combination significantly reduced tumor size and weight relative to monotherapy arms, whereas untreated IM-resistant tumors continued to progress [1]. While comparative data against other claudin-1 inhibitors in this specific GIST resistance context is not yet available, this represents an independent validation of PDS-0330's chemosensitizing activity beyond its original CRC characterization.

Chemoresistance Combination Therapy GIST Imatinib Apoptosis

Acylthiourea-Benzoxazole Scaffold Optimization: Structure-Activity Relationship Context

The acylthiourea-benzoxazole scaffold present in PDS-0330 has been systematically explored in related chemical series, providing SAR context that informs differentiation from positional isomers and substitution variants. In structurally related N-(benzo[d]oxazol-2-ylcarbamothioyl)-substituted benzamide series, para-substituted phenyl derivatives consistently demonstrate distinct biological profiles from ortho- and meta-substituted analogs [1]. Specifically, the 2-naphthamide capping group in PDS-0330 differs from the 1-naphthamide positional isomers found in several commercially available analogs (e.g., EVT-3823217, EVT-5041099, benchchem catalog entries) . While direct comparative data between 1-naphthamide and 2-naphthamide positional isomers is not published for claudin-1 activity, established SAR in related thiourea series demonstrates that naphthalene ring positional changes (1- vs. 2-substitution) can alter target binding geometry and metabolic stability profiles [1].

Medicinal Chemistry SAR Scaffold Optimization Chemical Probe Development

N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide: Optimal Research and Industrial Application Scenarios Based on Evidence


Colorectal Cancer Metastasis and Anoikis Resistance Research

PDS-0330 is the optimal chemical probe for studies investigating claudin-1-mediated anoikis resistance and metastatic progression in colorectal cancer models. The compound demonstrates claudin-1-dependent inhibition of anoikis resistance specifically in SW480cld1 and SW620 cells while showing no effect in claudin-1-deficient HCT116 cells . This selectivity enables unambiguous attribution of phenotypic effects to claudin-1/Src signaling modulation. Laboratories studying CRC metastasis should prioritize this compound over uncharacterized benzoxazole-thiourea analogs due to its documented metabolic stability advantage over precursor I-6, which enables in vivo pharmacology studies that would be infeasible with the less stable precursor [1].

Claudin-1 Target Engagement and Binding Assay Standardization

For biophysical and biochemical assays requiring a validated claudin-1 binding standard, PDS-0330 provides a well-characterized reference with a defined Kd of 22.9 µM via MST . The compound's selectivity profile—no significant binding to claudin-19 (56% identity) or claudin-4 (47% identity)—makes it suitable as a positive control for claudin-1-specific binding experiments and as a counter-screen reagent for assessing off-target activity in claudin family selectivity panels [1]. This established binding benchmark enables cross-laboratory data harmonization that uncharacterized commercial analogs cannot provide.

In Vivo Xenograft Studies Requiring Tolerable Claudin-1 Inhibition

Research programs planning murine xenograft or PDX studies with claudin-1-expressing tumor models should select PDS-0330 based on its demonstrated in vivo tolerability at efficacious doses (5–10 mg/kg) without observable toxicity or elevated BUN/AST markers . This favorable safety window, combined with characterized pharmacokinetic properties, reduces experimental variability and animal welfare concerns compared to untested in-class analogs that may carry unrecognized toxicity liabilities [1].

Chemoresistance Reversal Studies in Claudin-1-Expressing Malignancies

Investigators exploring claudin-1 as a mediator of therapy resistance should consider PDS-0330 for combination studies. Evidence from GIST models demonstrates that PDS-0330 restores sensitivity to imatinib in previously resistant tumors, with increased apoptotic marker expression (cleaved PARP, caspase-3) and significant tumor growth reduction in combination-treated xenografts . While the primary characterization focused on CRC, this independent validation in GIST resistance expands the compound's applicable research domain to claudin-1-positive chemoresistant cancers where Src signaling modulation is hypothesized to reverse drug tolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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